molecular formula C18H14FNO3 B2844828 Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate CAS No. 1357936-20-9

Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate

Cat. No.: B2844828
CAS No.: 1357936-20-9
M. Wt: 311.312
InChI Key: OUSRKNVKJSIODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyloxy group at the 4-position, a fluorine atom at the 6-position, and a methyl ester group at the 2-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the benzyloxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a benzyloxy group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting infectious diseases and cancer.

    Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, contributing to its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(benzyloxy)-quinoline-2-carboxylate: Lacks the fluorine atom at the 6-position.

    Methyl 4-(benzyloxy)-6-chloroquinoline-2-carboxylate: Contains a chlorine atom instead of fluorine at the 6-position.

    Methyl 4-(benzyloxy)-6-methylquinoline-2-carboxylate: Contains a methyl group instead of fluorine at the 6-position.

Uniqueness

Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to its non-fluorinated analogs. The fluorine atom can also influence the compound’s electronic properties, making it a valuable scaffold for drug development.

Properties

IUPAC Name

methyl 6-fluoro-4-phenylmethoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c1-22-18(21)16-10-17(23-11-12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)20-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSRKNVKJSIODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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